Pyrotinib is a small molecule classified as an irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI). [] It acts by irreversibly binding to and inhibiting the tyrosine kinase activity of human epidermal growth factor receptors (HER) 1, 2, and 4. [, ] In scientific research, pyrotinib serves as a valuable tool for exploring the role of HER signaling in various cellular processes, including cell proliferation, survival, and migration. [] Its irreversible binding property makes it particularly useful for studying the long-term effects of HER inhibition.
Pyrotinib is a novel irreversible pan-ErbB inhibitor primarily developed for the treatment of human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer. It targets the ErbB family of receptors, which play a critical role in the progression of various cancers. Pyrotinib has shown significant efficacy in clinical trials, leading to its approval for use in specific patient populations.
Pyrotinib is classified as a small molecule tyrosine kinase inhibitor. It was developed by Jiangsu Hengrui Medicine Co., Ltd. and has been studied extensively in clinical settings for its potential to improve outcomes in patients with HER2-positive breast cancer. The compound is often referred to by its chemical name, 3-chloro-4-(pyridin-2-ylmethoxy)phenyl boronic acid, and is marketed under the name "Pyrotinib Maleate" in some regions.
The synthesis of pyrotinib involves several key steps, typically initiated by the reaction of 2-[(4-bromo-2-chlorophenoxy)methyl]pyridine with n-butyllithium in tetrahydrofuran. This reaction is performed at low temperatures (-78°C) to control reactivity and prevent oxidation. Following this, triethyl borate is introduced to form an intermediate compound, which is then treated with methanol and hydrochloric acid to yield pyrotinib.
Pyrotinib's molecular structure features a pyridine ring connected to a phenyl group via a methoxy linkage, along with a chlorine atom at the para position. The molecular formula is CHClNOB, and its molecular weight is approximately 325.81 g/mol. The compound exhibits a complex three-dimensional conformation that is essential for its binding affinity to the target receptors.
Pyrotinib undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and boron chemistry reactions. The key reactions include:
These reactions are carefully controlled to ensure high yields and purity of the final product .
Pyrotinib functions by irreversibly inhibiting the tyrosine kinase activity of HER2 and other ErbB family receptors, leading to reduced signaling pathways that promote tumor growth and survival. This inhibition results in:
Clinical studies have demonstrated that pyrotinib significantly enhances treatment responses when combined with other therapies, such as chemotherapy or other targeted agents .
These properties are crucial for determining formulation strategies for drug delivery systems .
Pyrotinib has prominent applications in oncology, particularly for treating HER2-positive breast cancer. Its clinical use has been validated through extensive trials demonstrating improved progression-free survival compared to traditional therapies. Additionally, research continues into its potential synergistic effects when combined with other agents, enhancing therapeutic outcomes through mechanisms such as autophagy induction .
Pyrotinib (developmental code SHR-1258) represents a significant advancement in targeted cancer therapy, classified as an irreversible pan-ErbB tyrosine kinase inhibitor. This small molecule drug was specifically engineered to address the unmet clinical need for effective therapies against HER2-positive malignancies, particularly those resistant to existing HER2-targeted treatments. Its development marks a strategic evolution from earlier reversible tyrosine kinase inhibitors by incorporating structural modifications enabling permanent target engagement. Pyrotinib's covalent binding mechanism differentiates it from first-generation inhibitors like lapatinib, potentially overcoming common resistance pathways while maintaining selectivity for the ErbB receptor family. The compound's journey from discovery to clinical implementation exemplifies the rational design approach in modern oncology drug development, where detailed structural knowledge informs therapeutic optimization [1] [4].
The molecular architecture of pyrotinib (C₃₂H₃₁ClN₆O₃; molecular weight 583.08 g/mol) features several strategically designed components enabling its irreversible mechanism. The core structure contains a quinoline scaffold that facilitates optimal orientation within the ATP-binding pocket of ErbB kinases. Crucially, pyrotinib incorporates an acrylamide moiety that forms covalent bonds with the cysteine residues in the kinase domains of its targets, particularly Cys773 of EGFR/HER1 and Cys805 of HER2. This Michael acceptor functionality enables permanent inhibition of kinase activity, distinguishing it from reversible inhibitors and potentially overcoming resistance mutations [1] [3].
The molecule's structural complexity results in multiple metabolic pathways. Biotransformation studies using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) have identified 24 distinct metabolites in human plasma, urine, and feces samples. The principal metabolic reactions involve dealkylation, oxidation, dehydrogenation, and carbonylation (phase I metabolism), followed by conjugation reactions (phase II metabolism). Three major metabolites have been structurally characterized: O-depicolyl metabolite (SHR150980, M1), O-depicolyl and pyrrolidine lactam metabolite (SHR151468, M2), and pyrrolidine lactam metabolite (SHR151136, M5). These metabolites demonstrate significantly reduced kinase inhibitory activity compared to the parent compound, confirming that pyrotinib itself is the primary therapeutic agent [1] [3].
Table 1: Structural Features and Metabolic Profile of Pyrotinib
Structural Feature | Functional Role | Metabolic Pathway | Primary Metabolites |
---|---|---|---|
Quinoline core | ATP-binding pocket recognition | Dealkylation | SHR150980 (M1) |
Acrylamide group | Covalent binding to cysteine residues | Oxidation | SHR151468 (M2) |
Chlorinated phenyl ring | Enhanced binding affinity | Carbonylation | SHR151136 (M5) |
Pyrrolidine moiety | Solubility optimization | Lactam formation | Multiple minor metabolites |
Ether linkage | Structural flexibility | O-Depicolylation | Conjugated derivatives |
The irreversible binding mechanism provides significant pharmacokinetic advantages, including prolonged target suppression beyond the drug's plasma half-life. This allows for sustained pathway inhibition even with intermittent dosing schedules. The structural design also facilitates blood-brain barrier penetration, showing promising activity against HER2-positive brain metastases in preclinical models, though clinical data in this setting remains emerging [3] [10].
Pyrotinib's development trajectory reflects a systematic approach to addressing limitations of existing HER2-targeted therapies. The developmental timeline began with extensive preclinical investigations (2010-2013) demonstrating superior in vitro potency compared to earlier generation TKIs like lapatinib and neratinib. Pyrotinib showed IC₅₀ values of 5.6 ± 3.9 nM for EGFR and 8.1 ± 2.3 nM for HER2, representing approximately 2-5 fold greater potency than reference compounds in cellular assays [1] [10].
The clinical development program progressed through phase I trials (2014-2016) establishing the safety profile and recommended dosing. Notably, a first-in-human phase I study (NCT01937689) in HER2-positive metastatic breast cancer patients demonstrated an encouraging objective response rate (ORR) of 50% and manageable toxicity profile. This was followed by the phase II trial (NCT02361112) investigating pyrotinib plus capecitabine, which reported a median progression-free survival of 22.1 months – substantially longer than historical controls with lapatinib-based regimens [6] [9].
Based on these compelling results, pyrotinib received its first regulatory approval in China in 2018. The National Medical Products Administration (NMPA) granted conditional approval for pyrotinib in combination with capecitabine for the treatment of HER2-positive advanced or metastatic breast cancer in patients who had previously received anthracycline or taxane chemotherapy. This made pyrotinib the first domestically developed irreversible HER2 TKI approved in China [4] [6].
Subsequent expansion of pyrotinib's clinical applications includes investigations in the neoadjuvant setting for early-stage HER2-positive breast cancer. Real-world evidence from multicenter studies (2020-2022) demonstrated pathological complete response (pCR) rates of 54.6% (95% CI: 44.2%-64.7%) when combined with chemotherapy and trastuzumab. These promising results led to updated guidelines incorporating pyrotinib-containing regimens as preferred neoadjuvant options for high-risk HER2-positive disease in China [6] [7].
Table 2: Key Milestones in Pyrotinib Development and Regulatory Approval
Year | Development Milestone | Regulatory/Evidence Impact |
---|---|---|
2013 | Preclinical candidate selection | Demonstrated superior potency vs. lapatinib/neratinib |
2015 | Phase I trial completion (monotherapy) | Established safety profile and recommended Phase II dose (400mg) |
2017 | Phase II trial results (pyrotinib + capecitabine) | Median PFS 22.1 months in metastatic HER2+ breast cancer |
2018 | Initial NMPA approval (China) | Approval for HER2+ metastatic breast cancer post-chemotherapy |
2020 | Neoadjuvant trial results | pCR rates >50% in early-stage HER2+ breast cancer |
2022 | Phase II lung cancer data | ORR 19.2% in HER2-mutant NSCLC, expanded potential indications |
2023 | Updated survival analysis | Median OS 31.0 months in pooled metastatic breast cancer analysis |
Ongoing clinical investigations continue to expand pyrotinib's therapeutic scope. A phase II multicenter trial (NCT02500199) demonstrated efficacy in HER2-mutant non-small cell lung cancer (NSCLC), reporting an objective response rate of 19.2% and median progression-free survival of 5.6 months. These results suggest potential expansion beyond breast cancer indications, particularly for tumors harboring HER2 exon 20 mutations resistant to conventional therapies [8] [10].
Pyrotinib exhibits a distinctive target profile characterized by potent inhibition across multiple ErbB receptors with particular affinity for HER2. Biochemical assays demonstrate enzymatic IC₅₀ values of 13 nM for EGFR (HER1), 38 nM for HER2, and moderate activity against HER4. This balanced inhibition profile enables comprehensive suppression of ErbB family signaling while maintaining selectivity against unrelated kinases [4] [10].
Cellular profiling confirms pyrotinib's superior antiproliferative effects in HER2-dependent models compared to earlier generation inhibitors. In HER2-amplified breast cancer cell lines, pyrotinib demonstrates remarkable potency with IC₅₀ values of 0.85 nM in NCI-N87 cells, 3.97 nM in BT-474 cells, and 14 nM in SK-BR-3 cells. This cellular efficacy significantly exceeds that observed with lapatinib and approaches the potency of antibody-drug conjugates in preclinical models. The irreversible binding mechanism contributes to prolonged suppression of HER2 signaling pathways, with sustained inhibition of phosphorylation observed for over 72 hours post-treatment in cellular washout experiments [1] [10].
Pyrotinib's target spectrum encompasses both wild-type receptors and clinically relevant mutants. Particularly noteworthy is its activity against HER2 exon 20 insertion mutants prevalent in non-small cell lung cancer. In Ba/F3 cell models engineered to express the HER2 A775_G776insYVMA mutant, pyrotinib demonstrates an IC₅₀ of 15 nM, effectively inhibiting downstream PI3K/AKT and MAPK signaling pathways. This mutant-selective activity differentiates pyrotinib from monoclonal antibodies and explains its clinical efficacy in HER2-mutant NSCLC beyond breast cancer applications [8] [10].
The molecular basis for pyrotinib's target selectivity involves specific interactions within the ATP-binding cleft. Structural analyses reveal that pyrotinib adopts a U-shaped conformation that simultaneously engages the hinge region (through hydrogen bonding) and the allosteric back pocket. The covalent bond formation with Cys805 of HER2 stabilizes this binding mode and prevents kinase reactivation despite cellular ATP concentrations. This dual-mode inhibition (competitive ATP inhibition plus irreversible binding) enables comprehensive suppression of both monomeric and dimeric HER2 signaling complexes [3] [10].
Table 3: Pyrotinib Target Affinity Profiling Across ErbB Receptors
Target | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Key Mutants Sensitive |
---|---|---|---|
EGFR/HER1 | 13 | 659.49 (MDA-MB-468) | L858R, T790M, exon 19 del |
HER2 | 38 | 0.85-14.0 (NCI-N87, BT474, SK-BR-3) | A775_G776insYVMA, L755S |
HER4 | Not reported | 60.8 (NUGC-4) | Not characterized |
Off-target kinases | >1000 | >1500 (various) | Limited cross-reactivity |
The clinical relevance of pyrotinib's target spectrum is evident in biomarker analyses from clinical trials. Circulating tumor DNA (ctDNA) sequencing of patients from phase I studies revealed that concomitant mutations in HER2-related signaling networks significantly impact treatment outcomes. Patients harboring co-mutations in multiple pathways (HER2 bypass signaling, PI3K/AKT/mTOR, and TP53) demonstrated substantially shorter progression-free survival compared to those with isolated HER2 alterations (median PFS 7.3 vs. 26.1 months). This highlights the importance of comprehensive molecular profiling to identify patients most likely to benefit from pyrotinib-based therapy [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7